molecular formula C22H19ClN2O4 B2608196 1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate CAS No. 1209161-79-4

1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate

Cat. No. B2608196
CAS RN: 1209161-79-4
M. Wt: 410.85
InChI Key: HJYIDUYTWHCJAE-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a benzene ring, which is a basic aromatic ring with six carbon atoms . The benzene ring is substituted with a benzyloxy group and a carbamoyl group, and the pyridine ring is substituted with a carboxylate group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the carboxylate group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar carboxylate group could affect properties such as solubility, melting point, and boiling point .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

[1-oxo-1-(4-phenylmethoxyanilino)propan-2-yl] 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-15(29-22(27)17-11-12-24-20(23)13-17)21(26)25-18-7-9-19(10-8-18)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYIDUYTWHCJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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